molecular formula C19H24N2O5 B12857250 diethyl (2S)-2-acetamido-4-(1H-indol-3-yl)pentanedioate

diethyl (2S)-2-acetamido-4-(1H-indol-3-yl)pentanedioate

Cat. No.: B12857250
M. Wt: 360.4 g/mol
InChI Key: XELKUJCVXJPLMM-JRZJBTRGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester involves multiple steps, typically starting with the protection of the amino group of homotryptophan. The carboxyl group is then esterified using ethanol in the presence of an acid catalyst. The acetylation of the amino group is achieved using acetic anhydride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of homotryptophan, which can be further utilized in different chemical and biological applications .

Scientific Research Applications

N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester is widely used in scientific research, particularly in:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of protein interactions and functions.

    Medicine: Research into its potential therapeutic applications is ongoing.

    Industry: It is used in the production of various biochemical products.

Mechanism of Action

The mechanism of action of N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Acetyl-tryptophan Ethyl Ester
  • N-Acetyl-phenylalanine Ethyl Ester
  • N-Acetyl-tyrosine Ethyl Ester

Uniqueness

N-Acetyl-gamma-carbethoxy Homotryptophan Ethyl Ester is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in specialized research applications .

Properties

Molecular Formula

C19H24N2O5

Molecular Weight

360.4 g/mol

IUPAC Name

diethyl (2S)-2-acetamido-4-(1H-indol-3-yl)pentanedioate

InChI

InChI=1S/C19H24N2O5/c1-4-25-18(23)14(10-17(21-12(3)22)19(24)26-5-2)15-11-20-16-9-7-6-8-13(15)16/h6-9,11,14,17,20H,4-5,10H2,1-3H3,(H,21,22)/t14?,17-/m0/s1

InChI Key

XELKUJCVXJPLMM-JRZJBTRGSA-N

Isomeric SMILES

CCOC(=O)[C@H](CC(C1=CNC2=CC=CC=C21)C(=O)OCC)NC(=O)C

Canonical SMILES

CCOC(=O)C(CC(C(=O)OCC)NC(=O)C)C1=CNC2=CC=CC=C21

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.